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Compound of Interest

Compound Name: 2-Bromo-6-fluoropyridin-4-ol

Cat. No.: B13671300

Get Quote

Executive Summary & Structural Identity

2-Bromo-6-fluoro-4-hydroxypyridine is a highly specialized heterocyclic building block used in
the design of advanced pharmaceutical agents, particularly kinase inhibitors and GPCR
ligands.[1][2][3] It belongs to the class of poly-halogenated pyridines, offering three distinct
vectors for orthogonal functionalization (C2, C4, C6).[3]

While the free hydroxyl form is the target of this analysis, it is frequently sourced or synthesized
from its protected precursor, 2-bromo-6-fluoro-4-methoxypyridine (CAS 1256811-11-6).[1][2][3]

Core Chemical Data
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Property Data

Systematic Name 2-Bromo-6-fluoropyridin-4-ol
Tautomer Name 6-Bromo-2-fluoro-1H-pyridin-4-one
Molecular Formula CsHsBrFNO

Molecular Weight 191.99 g/mol

Precursor CAS 1256811-11-6 (Methoxy derivative)

~6.5 - 7.5 (4-OH acidity enhanced by F/Br

Predicted pKa
EWG)

Ambident nucleophile (N vs O), Regioselective

Key Features ,
electrophile (C2 vs C6)

Structural Dynamics: Tautomerism

A critical "blind spot" for many researchers is the tautomeric equilibrium of 4-hydroxypyridines.
[1][3] In solution (particularly polar solvents like DMSO or MeOH used in bioassays), this
molecule exists predominantly as the 4-pyridone (lactam) rather than the hydroxypyridine
(lactim).[3]

The electron-withdrawing effects of the 2-Bromo and 6-Fluoro substituents further acidify the N-
H bond, but the pyridone form remains the major species in aqueous media.[1][2] This dictates
reactivity: N-alkylation is often the default pathway under basic conditions unless specific "O-
selective" protocols (e.g., Ag2COs) are used.[1][2][3]

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton shift and the resulting change in aromaticity and

reactivity.[3]
4-Hydroxypyridine Form Polar Solvents 4-Pyridone Form
(Lactim) »_(Major Species) (Lactam)
Aromatic Non-Aromatic (Cross-Conjugated)
Nucleophile: Oxygen Nucleophile: Nitrogen
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Figure 1: Tautomeric equilibrium between the lactim (left) and lactam (right) forms.[3] Drug
discovery campaigns must account for the pyridone form when modeling binding interactions.

Chemoselectivity & Reactivity Map

The value of this scaffold lies in its regioselectivity.[3] It contains three electrophilic sites with
distinct reactivity profiles, allowing for sequential, programmable functionalization.[3]

e C6-Fluorine (Primary Electrophile): The fluorine atom is ortho to the pyridine nitrogen.[3] It is
highly activated for Nucleophilic Aromatic Substitution (

) due to the inductive effect of the nitrogen and the -1 effect of the bromine.[1][3] It reacts first
with amines or thiols.[3]

o C2-Bromine (Secondary Electrophile): The bromine is less reactive toward

than the fluorine but is an excellent handle for Palladium-catalyzed cross-couplings (Suzuki-
Miyaura, Buchwald-Hartwig).[1][2][3]

o C4-Hydroxyl (Nucleophile/Electrophile): Can be alkylated (nucleophile) or converted to a
Triflate (OTf) or Chloride (electrophile) to create a third coupling site.[3]

Visualization: Reactivity Decision Tree
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Figure 2: Orthogonal reactivity map.[1][2][3] Path A (C6-F) is kinetically favored for nucleophilic
attack without metal catalysis.[1][2][3]

Experimental Protocols

Protocol A: Synthesis via Demethylation

Since 2-bromo-6-fluoro-4-methoxypyridine (CAS 1256811-11-6) is the commercial standard,
the first step is often revealing the hydroxyl group.[1][2][3]

Reagents: Boron Tribromide (BBr3), Dichloromethane (DCM).[3] Safety: BBrs is pyrophoric and
generates HBr gas.[3] Work in a fume hood.

» Dissolution: Dissolve 1.0 eq of 2-bromo-6-fluoro-4-methoxypyridine in anhydrous DCM (0.2
M concentration) under N2 atmosphere.

e Cooling: Cool the solution to -78°C (dry ice/acetone bath).

» Addition: Dropwise add BBr3 (1.0 M in DCM, 3.0 eq). The solution may turn yellow/orange.[3]
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e Warming: Allow the reaction to warm to 0°C over 2 hours. Monitor by LCMS (Target M+H =
192/194).[3]

e Quench:Carefully quench with MeOH at 0°C (exothermic!).

o Workup: Concentrate in vacuo. The product often precipitates as the HBr salt.[3] Neutralize
with saturated NaHCOs to pH 6-7 to isolate the free base/pyridone.[1][2][3]

Protocol B: Regioselective at C6

This protocol selectively displaces the Fluorine (C6) while leaving the Bromine (C2) intact.[3]

Reagents: Primary Amine (R-NHz), DIPEA (Base), DMSO or NMP.[3]

Setup: In a microwave vial, combine 2-bromo-6-fluoro-4-hydroxypyridine (1.0 eq) and the
amine (1.2 eq).

« Solvent: Add DMSO (0.5 M). Add DIPEA (2.0 eq).[3]

e Reaction: Heat to 80-100°C for 2-4 hours. (Microwave irradiation at 120°C for 30 min is also
effective).[3]

o Selectivity Check: The C6-F is displaced ~100x faster than C2-Br.[1][2][3] If C2 substitution is
observed, lower the temperature.[3][4]

 Purification: Precipititation with water or Reverse Phase HPLC (C18).

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery for several reasons:

o Fragment-Based Drug Discovery (FBDD): The low molecular weight (<200 Da) and high
polarity allow it to serve as a core fragment that can be "grown" in three directions to probe
binding pockets.[3]

» Bioisosteres: The 2-fluoropyridine moiety is a common bioisostere for phenyl rings,
improving metabolic stability (blocking P450 oxidation sites) and lowering lipophilicity (LogP).

[3]
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e H-Bond Donor/Acceptor: The 4-pyridone motif serves as a dual H-bond donor (NH) and
acceptor (C=0), mimicking peptide bonds in kinase hinge-binding regions.[1][2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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